4-Hydrazinylaniline
Overview
Description
4-Hydrazinylaniline, also known as 4-Hydrazinylbenzenamine, is an organic compound with the molecular formula C₆H₉N₃. It is a derivative of aniline where the amino group is substituted with a hydrazine group at the para position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinylaniline can be synthesized through several methods. One common approach involves the reduction of 4-nitrophenylhydrazine. The reaction typically requires a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions include heating the mixture to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitrophenylhydrazine. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled pressure and temperature conditions using a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of hydrazine derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under mild conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Hydrazinylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of viral infections and cancer.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Hydrazinylaniline involves its interaction with various molecular targets. In medicinal chemistry, it acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit the entry of hepatitis C virus by interacting with viral proteins. The compound’s hydrazine group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Aminophenylhydrazine
- 4-Hydrazinobenzenamine
- 4-Hydrazinoaniline
Comparison: 4-Hydrazinylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in electrophilic substitution reactions and greater efficacy in biological assays. This uniqueness makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-hydrazinylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPBPZVDLVXJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524404 | |
Record name | 4-Hydrazinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23197-24-2 | |
Record name | p-Aminophenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23197-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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